Methanimidamide, N'-(4-chlorophenyl)-N-methyl-N-phenyl-
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Overview
Description
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- is an organic compound with the molecular formula C15H15ClN2 It is a derivative of formamidine, characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the methanimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- typically involves the reaction of N-methyl-N-phenylformamidine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N’-(4-chlorophenyl)-N,N-dimethyl-: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
N’-(4-chlorophenyl)methanimidamide: Lacks the N-methyl group, leading to different chemical and biological properties
Uniqueness
Methanimidamide, N’-(4-chlorophenyl)-N-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorophenyl group and a phenyl group allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
41253-84-3 |
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Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-methyl-N-phenylmethanimidamide |
InChI |
InChI=1S/C14H13ClN2/c1-17(14-5-3-2-4-6-14)11-16-13-9-7-12(15)8-10-13/h2-11H,1H3 |
InChI Key |
JSGNUZZQGYPSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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